1-Naphthyl N-propylcarbamate
Overview
Description
1-Naphthyl N-propylcarbamate is an organic compound with the molecular formula C14H15NO2 It belongs to the class of carbamate esters, which are widely used in various chemical and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthyl N-propylcarbamate can be synthesized through the reaction of 1-naphthol with propyl isocyanate. The reaction typically occurs under mild conditions, often at room temperature, and may require a catalyst to enhance the reaction rate. The general reaction scheme is as follows:
1-Naphthol+Propyl isocyanate→1-Naphthyl N-propylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of solvents and catalysts can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl N-propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into different naphthyl derivatives.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Naphthyl derivatives
Substitution: Various substituted naphthyl compounds
Scientific Research Applications
1-Naphthyl N-propylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-Naphthyl N-propylcarbamate involves the inhibition of specific enzymes, such as cholinesterase. This inhibition occurs through the carbamate group binding to the active site of the enzyme, preventing the breakdown of neurotransmitters like acetylcholine. This leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission.
Comparison with Similar Compounds
Similar Compounds
1-Naphthyl N-methylcarbamate (Carbaryl): A widely used insecticide with similar enzyme inhibition properties.
1-Naphthyl N-ethylcarbamate: Another carbamate ester with comparable chemical properties.
Uniqueness
1-Naphthyl N-propylcarbamate is unique due to its specific propyl group, which can influence its reactivity and biological activity compared to other carbamate esters. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
naphthalen-1-yl N-propylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-10-15-14(16)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYGKIWSDXDEMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959287 | |
Record name | 1-Naphthyl N-propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25216-27-7, 38357-67-4 | |
Record name | 1-Naphthyl N-propylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025216277 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, propyl-, 1-naphthalenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038357674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthyl N-propylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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